Methyl (S)-(+)-mandelate

Catalog No.
S1527347
CAS No.
21210-43-5
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-(+)-mandelate

CAS Number

21210-43-5

Product Name

Methyl (S)-(+)-mandelate

IUPAC Name

methyl (2S)-2-hydroxy-2-phenylacetate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1

InChI Key

ITATYELQCJRCCK-QMMMGPOBSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)O

Synonyms

+)-Mandelic Acid Methyl Ester; (+)-Methyl Mandelate; (S)-(+)-Mandelic Acid Methyl Ester; (S)-(+)-Methyl Mandelate; (S)-Mandelic Acid Methyl Ester; (S)-Methyl Mandelate; L-(+)-Mandelic Acid Methyl Ester; Methyl (S)-2-Hydroxy-2-phenylacetate; Methyl (S

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)O

Optically active building block.

Methyl (S)-(+)-mandelate is a highly stereopure alpha-hydroxy ester (typically >98% ee) appearing as a white crystalline powder with a melting point of 55–57°C. As a chiral building block and resolving agent, it is widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex stereocontrolled ligands. Unlike its free acid counterpart, the methyl ester provides enhanced solubility in a broad range of organic solvents and acts as a direct precursor for transesterification and amidation reactions, making it a critical raw material for scalable asymmetric synthesis and the production of specific peptidylphosphonates .

Substituting Methyl (S)-(+)-mandelate with racemic methyl mandelate or (S)-(+)-mandelic acid introduces severe process inefficiencies that impact procurement viability. Utilizing the racemic ester requires downstream chiral resolution—often via enzymatic kinetic resolution—which inherently caps the theoretical yield of the desired enantiomer at 50% and necessitates complex separation of the (R)-enantiomer. Conversely, attempting to use the free (S)-(+)-mandelic acid in coupling reactions requires stoichiometric amounts of activating agents (such as EDC, DCC, or sulfonyl chlorides) to form the amide or ester. This significantly increases the risk of racemization at the sensitive alpha-hydroxy stereocenter and generates difficult-to-remove byproducts, driving up downstream purification costs [1].

Atom Economy and Yield in Chiral API Synthesis

In the synthesis of enantiopure pharmaceutical intermediates, utilizing Methyl (S)-(+)-mandelate directly provides a 100% theoretical atom economy for the target stereocenter. In contrast, starting from racemic methyl mandelate requires kinetic resolution steps that limit the maximum theoretical yield to 50% for the desired (S)-enantiomer. Furthermore, the direct use of the enantiopure ester eliminates the need for chiral separation unit operations, significantly reducing overall process time and solvent consumption during large-scale manufacturing [1].

Evidence DimensionMaximum theoretical yield of (S)-enantiomer intermediate
Target Compound Data100% (direct incorporation)
Comparator Or BaselineRacemic methyl mandelate (≤50% post-resolution)
Quantified Difference>50% absolute increase in theoretical yield
ConditionsLarge-scale asymmetric synthesis of pharmaceutical intermediates

Procuring the enantiopure ester directly eliminates costly and wasteful chiral resolution steps, doubling the effective throughput of the desired stereoisomer.

Coupling Efficiency Without Activating Agents

Methyl (S)-(+)-mandelate can undergo direct amidation with primary amines (e.g., methylamine) in aqueous or organic solutions at mild temperatures (15–35°C) to form chiral amides with high conversion rates. When attempting the same transformation with (S)-(+)-mandelic acid, the process requires the addition of coupling reagents (such as p-toluenesulfonyl chloride or EDC) and an external base, which complicates the reaction mixture and increases the risk of alpha-center racemization [1]. The methyl ester acts as an efficient leaving group, streamlining the synthesis of chiral isoquinoline precursors and other API building blocks.

Evidence DimensionRequirement for coupling reagents in amidation
Target Compound Data0 equivalents (direct reaction with amine)
Comparator Or Baseline(S)-(+)-Mandelic acid (requires ≥1.0 equiv of coupling agent)
Quantified DifferenceElimination of stoichiometric coupling reagents
ConditionsMild amidation with primary amines at 15–25°C

Eliminating coupling agents reduces raw material costs, simplifies downstream purification, and protects the integrity of the chiral center.

Steric Control in Phosphonate Esterification

In the synthesis of peptidylphosphonates via Mitsunobu-type condensations, Methyl (S)-(+)-mandelate serves as a sterically hindered chiral alcohol. While unhindered alcohols like ethanol or isopropanol react instantly, they offer no stereocontrol or protective steric bulk. Methyl (S)-(+)-mandelate requires up to two hours to reach completion but provides the necessary steric shielding and chiral environment to stabilize the resulting phosphonic acid monoesters, which are critical for developing protease-resistant peptide analogues [1].

Evidence DimensionReaction time and steric induction
Target Compound Data~2 hours (provides high steric bulk/chiral induction)
Comparator Or BaselineEthanol / Isopropanol (instant reaction, no steric/chiral induction)
Quantified DifferenceSlower kinetics traded for essential stereocontrol
ConditionsCondensation with methyl phosphonates using DIAD/TPP in anhydrous THF

The specific steric bulk of the mandelate moiety is required to synthesize stable, stereocontrolled transition-state analogues that simpler alcohols cannot produce.

Synthesis of Enantiopure Pharmaceutical Intermediates

Methyl (S)-(+)-mandelate is a highly efficient starting material for synthesizing chiral amides and isoquinoline derivatives used in API manufacturing. Its ability to undergo direct amidation without activating agents preserves its high enantiomeric excess (>98% ee) and streamlines the production of complex therapeutics, avoiding the 50% yield penalty associated with resolving racemic mixtures [1].

Production of Protease-Resistant Peptidylphosphonates

In the development of transition-state analogue inhibitors and therapeutic peptides, this compound is utilized as a sterically hindered chiral alcohol. It reacts with phosphonic acids to form stable monoesters, where the bulky alpha-phenyl group provides essential steric shielding that enhances the serum half-life and protease resistance of the resulting drug candidates [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The compound serves as a highly reliable chiral pool building block for the modular synthesis of stereocontrolled ligands. Its well-defined stereocenter and differential reactivity between the hydroxyl and ester groups allow for selective functionalization, making it a stronger procurement choice than free mandelic acid, which often requires cumbersome protection-deprotection sequences during ligand assembly [3].

XLogP3

1.2

Dates

Last modified: 08-15-2023
Rentmeister et al. Chemo-enzymatic fluorination of unactivated organic compounds Nature Chemical Biology, doi: 10.1038/nchembio.128, published online 16 November 2008 http://www.nature.com/naturechemicalbiology

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